molecular formula C12H7F2NO3 B6388225 5-(3,4-Difluorophenyl)-2-hydroxynicotinic acid CAS No. 1261990-73-1

5-(3,4-Difluorophenyl)-2-hydroxynicotinic acid

Cat. No.: B6388225
CAS No.: 1261990-73-1
M. Wt: 251.18 g/mol
InChI Key: CTYXZCQDCVMXLK-UHFFFAOYSA-N
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Description

5-(3,4-Difluorophenyl)-2-hydroxynicotinic acid is a chemical compound that belongs to the class of nicotinic acids It is characterized by the presence of a difluorophenyl group attached to the nicotinic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3,4-Difluorophenyl)-2-hydroxynicotinic acid typically involves the condensation of 3,4-difluorobenzaldehyde with nicotinic acid derivatives under specific reaction conditions. One common method includes the use of a base such as sodium hydroxide or potassium carbonate in an organic solvent like ethanol or methanol. The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis or the use of catalytic processes. These methods aim to optimize yield and purity while minimizing the use of hazardous reagents and solvents .

Chemical Reactions Analysis

Types of Reactions

5-(3,4-Difluorophenyl)-2-hydroxynicotinic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines .

Mechanism of Action

The mechanism of action of 5-(3,4-Difluorophenyl)-2-hydroxynicotinic acid involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in inflammatory pathways, thereby reducing inflammation . Additionally, its interaction with cellular receptors can modulate signal transduction pathways, affecting cell proliferation and survival .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(3,4-Difluorophenyl)-2-hydroxynicotinic acid is unique due to its specific structural features, such as the presence of both a difluorophenyl group and a hydroxynicotinic acid core. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and its potential therapeutic effects further distinguish it from similar compounds .

Properties

IUPAC Name

5-(3,4-difluorophenyl)-2-oxo-1H-pyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7F2NO3/c13-9-2-1-6(4-10(9)14)7-3-8(12(17)18)11(16)15-5-7/h1-5H,(H,15,16)(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTYXZCQDCVMXLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=CNC(=O)C(=C2)C(=O)O)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7F2NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10687326
Record name 5-(3,4-Difluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10687326
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261990-73-1
Record name 5-(3,4-Difluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10687326
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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